molecular formula C10H13NO2 B12554323 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- CAS No. 176383-58-7

2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl-

Cat. No.: B12554323
CAS No.: 176383-58-7
M. Wt: 179.22 g/mol
InChI Key: QKSDLDKFNQTYBL-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological and synthetic applications. The structure of this compound includes a benzoxazine ring fused with a methanol group and a methyl group at specific positions, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- can be achieved through various methods. One common approach involves the reaction of o-aminophenols with phenacyl bromides in the presence of a base such as potassium carbonate (K2CO3) in an ionic liquid medium. This method is efficient and environmentally friendly, allowing for high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazines and their derivatives, which can have different functional groups attached to the benzoxazine ring .

Scientific Research Applications

2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

  • 2-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Uniqueness: 2H-1,4-Benzoxazine-2-methanol, 3,4-dihydro-6-methyl- is unique due to the presence of both a methanol group and a methyl group, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications .

Properties

CAS No.

176383-58-7

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

InChI

InChI=1S/C10H13NO2/c1-7-2-3-10-9(4-7)11-5-8(6-12)13-10/h2-4,8,11-12H,5-6H2,1H3

InChI Key

QKSDLDKFNQTYBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2)CO

Origin of Product

United States

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